Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Analytical Chemistry Quality Control Medicinal Chemistry

Select this specific methyl ester (CAS 1805449-93-7) for reproducible SAR and scalable synthesis. Its 1,2,3,5-substitution pattern and methyl ester handle provide ideal hydrolytic stability and reactivity for amide coupling, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The 5-bromo-3-trifluoromethyl arrangement ensures precise lipophilicity (LogP 4.71) distinct from regioisomers. Supplied at ≥98% purity for reliable biological and process development outcomes.

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
Cat. No. B12963685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N
InChIInChI=1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(10)3-6(7(5)14)9(11,12)13/h2-3H,14H2,1H3
InChIKeyPEDPLFMZPQBZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate: Core Building Block for Fluorinated Small Molecule Synthesis


Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS 1805449-93-7) is a halogenated, trifluoromethyl-substituted anthranilate ester, primarily employed as a versatile building block in medicinal chemistry and agrochemical research . Its molecular structure incorporates three key functional handles: a methyl ester for facile hydrolysis or transesterification, an amino group capable of participating in amide coupling or diazonium chemistry, and an aromatic bromine atom that enables cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The presence of the strong electron-withdrawing trifluoromethyl group at the 3-position further modulates the electron density of the aromatic ring, influencing the reactivity of both the adjacent amino group and the bromine substituent .

Why Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate Cannot Be Replaced by Its Closest Analogs


Substituting Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate with a closely related analog, such as the ethyl ester (CAS 1806045-45-3) or a regioisomer (e.g., CAS 1805624-33-2), introduces quantifiable and often detrimental changes in physical properties and synthetic utility. The methyl ester provides an optimal balance between hydrolytic stability and subsequent derivatization; the ethyl ester, while similar, possesses a higher molecular weight and a marginally increased LogP, which can alter solubility and membrane permeability in downstream biological assays . More critically, the precise 1,2,3,5-substitution pattern on the phenyl ring is non-negotiable for structure-activity relationship (SAR) studies. Regioisomers, such as methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate, present a completely different electronic and steric environment for subsequent cross-coupling reactions, leading to divergent synthetic outcomes and distinct biological profiles . The evidence below quantifies these critical differences, demonstrating why generic substitution is not a viable option for researchers requiring reproducible, high-purity, and structurally precise intermediates.

Quantitative Evidence Guide: Differentiating Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate from Analogs


Commercial Purity Benchmarking: Methyl Ester (98%) vs. Acid Analog (97%)

When compared to its acid analog, 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid (CAS 50419-85-7), the methyl ester (CAS 1805449-93-7) is commercially available at a higher standard purity. Specifically, the target compound is consistently supplied at ≥98% purity (as verified by HPLC, NMR, and GC analysis) from multiple vendors, whereas the acid analog is commonly listed at 97% purity . This 1% difference in absolute purity, while seemingly small, can translate to a 33% reduction in the total amount of unknown impurities present in a sample (from 3% to 2%), a critical factor for minimizing side reactions in complex, multi-step syntheses .

Analytical Chemistry Quality Control Medicinal Chemistry

Regiochemical Precision: LogP Comparison with 3-Bromo-5-Trifluoromethyl Regioisomer

The target compound, methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate, has a calculated LogP of 4.71. In contrast, its primary regioisomer, methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate (CAS 1805624-33-2), exhibits a calculated LogP of 4.18 . This difference of 0.53 log units represents a 3.4-fold change in lipophilicity. This is a direct consequence of the differing substitution pattern and has significant implications for membrane permeability, aqueous solubility, and protein binding in biological assays, making the compounds non-interchangeable in any SAR-driven program [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility: Ester Hydrolysis Rate vs. Tert-Butyl Ester Analog

The methyl ester in the target compound offers a distinct kinetic advantage over its tert-butyl ester analog, tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS 2639427-07-7). Methyl esters are known to hydrolyze under basic conditions approximately 10-20 times faster than tert-butyl esters due to reduced steric hindrance around the carbonyl carbon [1]. For instance, while a typical methyl ester can undergo complete saponification with 1M NaOH in methanol/water within 1-2 hours at room temperature, a tert-butyl ester often requires strong acid (e.g., TFA) or prolonged heating with strong base for complete deprotection, increasing the risk of side reactions with other sensitive functional groups . This makes the methyl ester the superior choice for rapid, high-yielding, and orthogonal deprotection steps in multi-step synthesis.

Organic Synthesis Process Chemistry Protecting Group Strategy

Thermal and Physical Property Benchmarking for Process Safety and Handling

Quantifiable physical property data is critical for safe and efficient large-scale handling. The target compound has a reported density of 1.7 ± 0.1 g/cm³ and a boiling point of 284.1 ± 40.0 °C at 760 mmHg . In comparison, the acid analog, 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid (CAS 50419-85-7), exhibits a higher density of 1.8 ± 0.1 g/cm³ and a significantly higher boiling point of 313.1 ± 40.0 °C . The methyl ester's lower boiling point (Δ ≈ 29 °C) and slightly lower density indicate it is a more volatile and less thermally robust solid than the acid, which has direct implications for storage conditions (e.g., ambient vs. cold storage) and engineering controls during scale-up, such as vacuum distillation parameters .

Process Safety Physical Chemistry Material Science

Validated Application Scenarios for Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate Based on Differentiated Evidence


Medicinal Chemistry: High-Fidelity Synthesis of SAR Probes

Given the quantified difference in lipophilicity (ΔLogP = 0.53) compared to its 3-bromo-5-trifluoromethyl regioisomer , this specific methyl ester is the only appropriate choice for synthesizing tool compounds intended for SAR studies where precise physicochemical properties are a key endpoint. The high initial purity (≥98%) further ensures that the observed biological activity can be confidently attributed to the synthesized target molecule and not to trace impurities .

Process Chemistry: Scale-Up of Key Intermediates with Predictable Reactivity

The well-defined thermal stability (boiling point of 284.1 °C) and faster hydrolysis kinetics of the methyl ester (10-20x faster than the tert-butyl analog) [1] make it the preferred building block for process chemists developing scalable routes. Its lower boiling point relative to the acid analog simplifies purification via distillation, while the predictable reactivity of the ester and aryl bromide functional handles allows for robust, high-yielding multi-kilogram syntheses .

Material Science: Synthesis of Fluorinated Monomers and Ligands

The unique combination of a primary aromatic amine, a bromine atom for cross-coupling, and an electron-withdrawing trifluoromethyl group positions this compound as a premier starting material for synthesizing novel, fluorinated organic materials . The 5-bromo-3-trifluoromethyl substitution pattern (LogP = 4.71) imparts a specific electronic and steric profile that is distinct from other regioisomers, enabling the creation of conjugated polymers or metal-organic frameworks with tailored electronic properties .

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